molecular formula C11H7ClO2 B189033 5-(2-Chlorophenyl)-2-furaldehyde CAS No. 34035-04-6

5-(2-Chlorophenyl)-2-furaldehyde

Cat. No.: B189033
CAS No.: 34035-04-6
M. Wt: 206.62 g/mol
InChI Key: ONQOZTFAOFZDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-2-furaldehyde is a high-value furan-based building block extensively used in medicinal chemistry and materials science research. Its core research value lies in its role as a precursor for developing novel tubulin polymerization inhibitors . These inhibitors are investigated for their antiproliferative activity, with studies on analogous compounds demonstrating potent effects against cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest at the G2/M phase and apoptosis . Researchers utilize this compound to synthesize diverse heterocyclic scaffolds, such as pyrazoline and isoxazoline derivatives, for structure-activity relationship (SAR) studies aimed at discovering new anticancer agents . Furthermore, the chlorophenyl-furan core is a versatile synthon in designing advanced materials . The inherent reactivity of the furan ring, particularly in Diels-Alder reactions, makes derivatives of this compound attractive for developing sustainable, biobased polymers and self-healing materials, linking biomass-derived chemistry with the creation of high-performance, dynamic thermosets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQOZTFAOFZDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346121
Record name 5-(2-Chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34035-04-6
Record name 5-(2-Chlorophenyl)-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34035-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Chlorophenyl)furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Furan Chemistry and Heterocyclic Compounds Research

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form the bedrock of a vast array of natural products and synthetic molecules. Among these, the furan (B31954) ring—a five-membered aromatic heterocycle with one oxygen atom—is a particularly prominent structural motif. researchgate.net The furan moiety is present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. researchgate.netfayoum.edu.eg

5-(2-Chlorophenyl)-2-furaldehyde belongs to the furan family and is characterized by a furan ring substituted at the 2-position with an aldehyde group and at the 5-position with a 2-chlorophenyl group. cymitquimica.com This arrangement places it at the intersection of several important chemical classes: furan derivatives, aromatic aldehydes, and halogenated aromatic compounds. The presence of the reactive aldehyde group, the aromatic furan core, and the influential chloro-substituted phenyl ring provides a rich platform for synthetic modification and exploration of its chemical and biological properties. The inclusion of chlorine, a halogen atom, is particularly noteworthy as it is a key component in many pharmaceutical drugs, known to modulate factors like metabolic stability and binding affinity. nih.gov

Academic Significance and Research Trajectories of Furaldehyde Derivatives

Furaldehyde derivatives, as a class, hold considerable academic and industrial significance. They are recognized as valuable precursors for the synthesis of more complex molecules. The aldehyde functional group readily participates in a wide array of chemical reactions, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures. researchgate.netumich.edu

Research into analogous compounds, such as 5-phenyl-2-furaldehyde, highlights the synthetic utility of this class of molecules. They serve as key starting materials for creating polyfunctionalized heterocyclic systems with potential pharmacological applications, including antimicrobial and antitumor activities. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Hiyama reactions, are commonly employed to synthesize these 5-aryl-2-furaldehydes, demonstrating a key trajectory in synthetic methodology development. researchgate.net

Furthermore, other furaldehyde derivatives, like 5-hydroxymethylfurfural (B1680220) (HMF), derived from biomass, are cornerstone platform chemicals in the pursuit of sustainable chemistry. mdpi.comsigmaaldrich.com HMF and its derivatives are investigated for conversion into biofuels, bioplastics, and other high-value chemicals, including 2,5-diformylfuran (DFF), a key monomer for polymers. sigmaaldrich.comjku.at The extensive research on these related furaldehydes underscores the broad academic interest in their synthesis, reactivity, and application, setting a precedent for the exploratory potential of congeners like 5-(2-Chlorophenyl)-2-furaldehyde.

Derivatization Strategies and Analog Development Based on 5 2 Chlorophenyl 2 Furaldehyde

Synthesis of Imine and Oxime Derivatives

The aldehyde group of 5-(2-chlorophenyl)-2-furaldehyde readily undergoes condensation reactions with primary amines to form imine derivatives, also known as Schiff bases. This reaction is typically carried out by stirring an equimolar mixture of the aldehyde and a primary amine, sometimes with a trace of glacial acetic acid as a catalyst, in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The formation of the imine C=N bond is a key transformation that introduces new structural and electronic properties to the molecule. For instance, the reaction with methylamine (B109427) can yield the corresponding N-methyl imine. nih.gov

Similarly, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of oxime derivatives. xisdxjxsu.asia This reaction is often performed in the presence of a base to neutralize the HCl salt. xisdxjxsu.asia The synthesis of oximes can also be achieved using environmentally friendly methods, such as employing natural acid catalysts. ijprajournal.com Oximes are valuable synthetic intermediates and can exist as E/Z isomers, which can influence their biological activity and further reactivity. csic.es

Table 1: Synthesis of Imine and Oxime Derivatives

Derivative Type Reactant General Conditions Reference
Imine Primary Amine (e.g., methylamine) Equimolar reactants, optional acid catalyst (glacial acetic acid), solvent (THF), room temperature. researchgate.netnih.gov researchgate.netnih.gov
Oxime Hydroxylamine Hydrochloride Base (e.g., pyridine), solvent (ethanol), reflux. xisdxjxsu.asia xisdxjxsu.asia
Oxime Hydroxylamine Hydrochloride Natural acid catalysts (e.g., citrus limetta juice), aqueous medium. ijprajournal.com ijprajournal.com

Formation of Chalcones and Related α,β-Unsaturated Carbonyls

One of the most significant derivatization pathways for this compound is the Claisen-Schmidt condensation to form chalcones. This reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone (B1666503) or another ketone containing an α-hydrogen. jocpr.comnih.gov Typically, a strong base like sodium hydroxide (B78521) or potassium hydroxide is used in an alcoholic solvent at room temperature. jocpr.comnih.gov The resulting chalcones are α,β-unsaturated ketones characterized by the -CO-CH=CH- moiety, which serves as a versatile precursor for the synthesis of various heterocyclic compounds. jocpr.com

The reaction conditions can be tailored to optimize the yield. For example, stirring the reaction mixture overnight at room temperature is a common practice. jocpr.com The products are often solids that can be purified by recrystallization from ethanol. jocpr.comresearchgate.net

Table 2: Synthesis of Chalcone (B49325) Derivatives

Ketone Reactant Base Solvent Typical Yield Reference
Substituted Triazole Ketones Potassium Hydroxide (20%) Ethanol 67-72% jocpr.com
p-Methoxy Acetophenone Sodium Hydroxide (40%) Ethanol Good nih.gov
2,4-Dihydroxyacetophenone Not specified Not specified Not specified researchgate.net
2-Acetyl-1-methylpyrrole Sodium Hydroxide (50%) Methanol (B129727) 57-83% mdpi.com

Condensation Reactions with Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound can react with various nitrogen-containing heterocycles that possess an active methylene (B1212753) group. A notable example is the Knoevenagel condensation with creatinine. researchgate.net This reaction provides a route to form a C=C bond, yielding arylidene compounds. researchgate.net

Another important reaction is the condensation with compounds containing a hydrazino group. For instance, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. nih.gov These reactions are crucial for creating more complex molecular architectures with potential biological significance. The condensation with 4,5-dihydro-1,2,4-triazin-6-ones in the presence of potassium acetate (B1210297) and acetic acid at reflux temperature affords the corresponding 5-arylidene derivatives. acgpubs.org

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl and heteroaryl rings of this compound and its derivatives. rsc.orgrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl substituents at the 5-position of the furan (B31954) ring, assuming a suitable leaving group is present. nih.gov

Direct C-H activation is another advanced strategy. Palladium catalysts can mediate the coupling of the furan or chlorophenyl ring with various partners, such as aryl bromides, without the need for pre-functionalization. mdpi.com The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. rsc.orgmdpi.com For example, a palladium(II) acetate/triphenylphosphine system is often effective.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Coupling Type Reactants Catalyst System Key Features Reference
Suzuki-Miyaura Arylboronic acid, Aryl halide/triflate Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base Formation of C-C bonds. nih.gov
C-H Activation/Arylation Aryl bromide Pd(II) catalyst, Base (e.g., KOAc) Direct functionalization of C-H bonds. mdpi.com
Hirao Reaction P(O)-H compounds Pd catalyst Formation of C-P bonds. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Systematic structural modifications of this compound analogs are essential for understanding their structure-activity relationships (SAR). These studies involve altering specific parts of the molecule and evaluating the impact on its biological or chemical properties.

The position and nature of the substituent on the phenyl ring are critical for SAR. The chlorine atom at the ortho position of the phenyl ring in this compound is a key feature. Studies often involve moving the chlorine to the meta or para positions or replacing it with other halogens (e.g., bromine, fluorine) or electron-donating/withdrawing groups. For instance, analogs with a 4-chlorophenyl group have been extensively studied. mdpi.comnih.gov The synthesis of derivatives with dichlorophenyl or nitrophenyl groups has also been reported, allowing for a systematic exploration of electronic and steric effects. jocpr.commdpi.com These variations help to map the binding pocket of a target protein and optimize interactions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
5-(4-chlorophenyl)thiophene-2-carbaldehyde
5-(4-chlorophenyl)furan-2-carbaldehyde (B52691)
5-(2,5-dichlorophenyl)furan-2-carbaldehyde
5-(2-nitrophenyl)furan-2-carbaldehyde
5-(4-nitrophenyl)furan-2-carbaldehyde
2,4-Dihydroxyacetophenone
2-Acetyl-1-methylpyrrole
p-Methoxy acetophenone
Creatinine
Semicarbazide hydrochloride
Hydroxylamine hydrochloride
4,5-dihydro-1,2,4-triazin-6-one
Palladium(II) acetate

Advanced Spectroscopic Characterization Methodologies for 5 2 Chlorophenyl 2 Furaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution 1D and 2D NMR Experiments

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, offers primary structural information. For instance, in a derivative, 5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole, the ¹H NMR spectrum (300 MHz, CDCl₃) shows distinct signals for the protons. nih.gov Key shifts include a doublet of doublets at δ 3.67 and 3.92 ppm, corresponding to the diastereotopic protons on the isoxazole (B147169) ring, and singlets at δ 3.93 and 3.99 ppm for the methoxy (B1213986) groups. nih.gov The furan (B31954) and aromatic protons resonate in the downfield region, providing clear evidence of the compound's structure. nih.gov

Two-dimensional (2D) NMR experiments, such as NOESY, are crucial for determining the stereochemistry. For example, a 2D (¹H-¹H NOESY) NMR spectrum of a semicarbazone derivative confirmed the E isomeric form by showing coupling between the imine and hydrazone protons. csic.es

Table 1: ¹H NMR Data for selected 5-(Aryl)furan Derivatives

CompoundSolventKey ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-(4-chlorophenyl)-2-furaldehydeCDCl₃9.66 (s, 1H, CHO), 7.76 (d, J = 8.4, 2H, Ar-H), 7.30 (d, J = 4.0, 1H, Furan-H), 6.95 (d, J = 8.4, 2H, Ar-H), 6.71 (d, J = 4.0, 1H, Furan-H)
2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-oneDMSO-d₆3.53 (dd, 1H, J = 9.6, 16.5, H4pyrazole), 3.65 (dd, 1H, J = 10.2, 15.9, H4'pyrazole), 3.89 (s, 3H, OCH₃), 4.58 (s, 2H, -CH₂Cl), 5.73 (dd, 1H, J = 5.1, 11.2, H5pyrazole), 6.47 (d, 1H, J = 3.3, Hfuran), 6.58 (d, 1H, J = 3.3, Hfuran), 7.00 (d, 2H, J = 8.7, Ar-H), 7.28 (d, 2H, J = 8.7, Ar-H), 7.50 (d, 2H, J = 8.1, Ar-H), 7.75 (d, 2H, J = 8.7, Ar-H)
5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazoleCDCl₃3.67 (dd, 1H, J = 7.76, 16.68, H4isoxazole), 3.92 (dd, 1H, J = 7.8, 16.52, H4'isoxazole), 3.93 (s, 6H, 2OCH₃), 3.99 (s, 3H, OCH₃), 5.80 (t, 1H, J = 9.72, H5isoxazole), 6.53 (d, 1H, J = 3.30, Hfuran), 6.64 (d, 1H, J = 3.3, Hfuran), 6.99 (s, 2H, Ar-H), 7.37 (d, 2H, J = 8.5, Ar-H), 7.60 (d, 2H, J = 8.5, Ar-H)

Data sourced from multiple studies. nih.govrsc.org

Solid-State NMR Characterization

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For instance, the exact mass of 5-(2-Chlorophenyl)-2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone was determined to be 329.067952 g/mol . spectrabase.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is often performed using techniques like electrospray ionization (ESI-TOF). rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by fragmenting a precursor ion and analyzing its fragment ions. This technique provides valuable structural information by revealing the connectivity of atoms within a molecule. While specific MS/MS fragmentation patterns for this compound were not detailed in the search results, the predicted collision cross-section values for various adducts of the parent compound are available, which can be correlated with experimental data. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 5-(2-chlorophenyl)furfural

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.02074140.2
[M+Na]⁺229.00268151.2
[M-H]⁻205.00618148.3
[M+NH₄]⁺224.04728160.8
[M+K]⁺244.97662147.7
[M+H-H₂O]⁺189.01072135.1
[M+HCOO]⁻251.01166161.5
[M+CH₃COO]⁻265.02731182.2

Data from PubChemLite. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to that molecule.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups. In derivatives of 5-(Aryl)furan, characteristic IR absorption bands can be observed. For example, in a series of Schiff bases derived from 5-(substituted aryl)-2-furfuraldehyde, the C=O stretching vibration of the CONH group was observed in the range of 1649 to 1697 cm⁻¹, and the N-H stretching of the same group was seen between 3315 and 3389 cm⁻¹. derpharmachemica.com For 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, a strong C=O stretching band appears at 1680 cm⁻¹. nih.gov

Raman spectroscopy, which is complementary to IR, is also a powerful tool for structural analysis. Quantum mechanical methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectroscopy to assign vibrational modes and predict spectra. researchgate.net For example, in a study of a related heterocyclic compound, DFT calculations at the B3LYP/6–311++g(d,p) level of theory were used to calculate vibrational wavenumbers, which showed good agreement with experimental FT-IR and FT-Raman data. researchgate.net

Table 3: Key IR Absorption Bands for selected 5-(Aryl)furan Derivatives

Compound/Derivative SeriesKey IR Absorption Bands (ν, cm⁻¹)Functional Group Assignment
2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one1680C=O stretch
Schiff bases of 5-(substituted aryl)-2-furfuraldehyde1649-1697C=O stretch (CONH)
Schiff bases of 5-(substituted aryl)-2-furfuraldehyde3315-3389N-H stretch (CONH)
N-((5-Phenylfuran-2-yl)methylene)-1H-benzo[d]-imidazol-2-amine3334N–H stretch
N-((5-Phenylfuran-2-yl)methylene)-1H-benzo[d]-imidazol-2-amine1620C=N stretch

Data compiled from various research articles. nih.govderpharmachemica.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice.

While a specific crystal structure for this compound is not widely available in published literature, analysis of closely related furan derivatives containing chlorophenyl groups provides significant insights into the expected structural characteristics. For instance, the crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol) has been determined, revealing a monoclinic crystal system with the space group P21/n. researchgate.net In this related structure, the dihedral angles between the planes of the two chlorophenyl rings and the central furan ring are substantial, at 79.7° and 69.5°, respectively. researchgate.net This indicates a non-planar conformation, a feature likely to be present in this compound due to steric hindrance between the furan and the ortho-substituted chlorophenyl ring.

The solid-state structure is further stabilized by intermolecular interactions. In the case of the aforementioned methanol (B129727) derivative, O-H···O hydrogen bonds are the dominant forces, creating a stable three-dimensional supramolecular architecture. researchgate.net For this compound, one would anticipate that weak intermolecular interactions, such as C-H···O or C-H···π interactions, play a crucial role in the crystal packing, in the absence of strong hydrogen bond donors.

Table 1: Crystallographic Data for a Related Furan Derivative Data for furan-2,5-diylbis((4-chlorophenyl)methanol)

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 10.3048(6)
b (Å) 8.9620(5)
c (Å) 18.0909(10)
**β (°) ** 93.046(6)
**Volume (ų) ** 1668.36(16)
Z 4

Source: researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to probe the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light, which corresponds to the excitation of electrons from lower to higher energy orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org Fluorescence spectroscopy measures the light emitted as electrons relax from the excited state back to the ground state.

The UV-Vis spectrum of furan-based aldehydes is characterized by strong absorptions due to π-π* transitions within the conjugated system. The parent compound, 2-furaldehyde (furfural), exhibits a strong absorption maximum (λmax) around 280 nm. mdpi.com The introduction of a 2-chlorophenyl group at the 5-position of the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum. This shift is due to the extension of the π-conjugated system, which decreases the HOMO-LUMO energy gap. utoronto.ca

Fluorescence properties are highly sensitive to molecular structure and environment. Many furan derivatives are known to be fluorescent. The emission wavelength and quantum yield of this compound would depend on factors such as the rigidity of the molecule and the nature of the solvent. The non-planar structure, suggested by crystallographic data of related compounds, might lead to lower fluorescence quantum yields compared to more rigid, planar analogues due to energy loss through non-radiative vibrational relaxation pathways. Research on the interaction of similar molecules, like 5-hydroxymethyl-2-furaldehyde (5-HMF) with proteins, has utilized fluorescence quenching to determine binding constants, which were found to be in the order of 10⁴ L mol⁻¹. researchgate.net This indicates that such furan derivatives can exhibit significant fluorescence that can be modulated by their environment.

Table 2: Expected Spectroscopic Properties of this compound

Spectroscopic Parameter Expected Characteristics Rationale
UV-Vis λmax > 280 nm Extended conjugation compared to 2-furaldehyde (λmax ≈ 280 nm). mdpi.com
Molar Absorptivity (ε) High (in the order of 10⁴ L mol⁻¹cm⁻¹) Characteristic of π-π* transitions in conjugated systems. bath.ac.uk
Fluorescence Emission Potential for emission Common for aromatic and conjugated furan derivatives. neuroquantology.com
Stokes Shift Moderate to large Typical for molecules undergoing geometric relaxation in the excited state.

This table is based on theoretical expectations and data from related compounds.

Computational Chemistry and Theoretical Studies of 5 2 Chlorophenyl 2 Furaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can reveal crucial information about the distribution of electrons and the energy levels of molecular orbitals, which are fundamental to understanding a molecule's reactivity.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For furan (B31954) derivatives, the HOMO-LUMO gap is influenced by the nature of the substituents on the furan ring. unram.ac.id In the case of 5-(2-chlorophenyl)-2-furaldehyde, the presence of the electron-withdrawing chlorophenyl group and the aldehyde group is expected to modulate the electronic properties of the furan ring. While specific DFT calculations for this compound are not widely published, data from related furan derivatives can provide valuable insights. For instance, QSAR studies on various furan derivatives have utilized calculated HOMO and LUMO energies as descriptors to correlate with their biological or chemical activities. unram.ac.id

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Furan Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
5-Phenyl-2-furaldehyde-6.2-2.14.1
5-(4-Nitrophenyl)-2-furaldehyde-6.8-2.93.9
2-Furaldehyde-6.5-1.84.7

Note: The values presented are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and regions of the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being electronegative, would also influence the electrostatic potential distribution on the phenyl ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information on the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the accessible conformations and their relative stabilities.

For a molecule like this compound, which possesses a rotatable bond between the furan and phenyl rings, MD simulations can be employed to explore the conformational space. These simulations can determine the preferred dihedral angle between the two rings and the energy barriers for rotation. This information is crucial as the conformation of the molecule can significantly impact its biological activity and reactivity. For example, MD simulations have been used to study the conformational preferences of other furan derivatives, such as furan-thiazole Schiff base hybrids, to understand their interactions with biological targets. plos.org The planarity or non-planarity of the molecule, dictated by the rotational barrier, can affect the extent of π-conjugation and, consequently, its electronic properties. A classical potential energy calculation approach has been used for the conformational analysis of similar molecules like 5-phenyl-2-furaldehyde. scispace.com

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical methods, particularly DFT, are instrumental in predicting the most likely pathways for chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For this compound, such calculations could be used to predict the outcomes of various reactions, such as its oxidation, reduction, or participation in condensation reactions. For instance, the reactivity of the aldehyde group in furan-2-carboxaldehydes is influenced by the substituent at the 5-position. mdpi.com DFT studies on the synthesis of substituted furans have elucidated reaction mechanisms and the roles of catalysts and solvents. acs.orgrsc.org These principles can be extended to predict the reactivity of this compound in similar transformations. The development of machine learning-based reaction predictors also offers a promising avenue for forecasting reaction outcomes. nih.govarxiv.org

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. bohrium.com By identifying key molecular descriptors that correlate with the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with varied substituents. A range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties, would be calculated for each derivative. unram.ac.id Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such models have been successfully developed for various classes of furan derivatives to predict their insecticidal or corrosion-inhibiting properties. unram.ac.idsioc-journal.cn A study on urease inhibitors included a derivative, 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, highlighting the potential for QSAR studies on compounds of this class. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Furan Derivatives

Descriptor TypeExamples
ElectronicHOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges
Steric/TopologicalMolecular Weight, Molecular Volume, Surface Area
HydrophobicLogP (Partition Coefficient)

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting chemical reactivity and selectivity are invaluable for understanding and designing chemical reactions. These predictions are often based on the electronic and steric properties of the molecule, as calculated by quantum chemical methods.

The reactivity of the furan ring in this compound is influenced by the electronic effects of its substituents. The aldehyde group is electron-withdrawing, which generally deactivates the furan ring towards electrophilic substitution. However, the 2-chlorophenyl group's effect is more complex, involving both inductive and resonance effects. Computational studies on substituted furans have shown that the nature of the substituent significantly modulates the reactivity of the furan ring in reactions like Diels-Alder cycloadditions. nih.gov For instance, electron-donating groups tend to increase the reactivity of the furan diene.

Furthermore, the selectivity of reactions involving this compound, such as reactions at the aldehyde group versus the furan ring or at different positions on the aromatic rings, can be predicted by analyzing the local reactivity indices derived from DFT calculations, such as Fukui functions or the charges on the atoms. These indices help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting the most likely points of attack for different reagents. The synthesis of various 2-substituted 1,3-benzazoles from 5-aryl-2-furaldehydes demonstrates the synthetic utility and predictable reactivity of this class of compounds. researchgate.net

Applications of 5 2 Chlorophenyl 2 Furaldehyde in Specialized Chemical Synthesis

Role as a Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are ubiquitous in nature and form the backbone of many pharmaceuticals, agrochemicals, and materials. uou.ac.inopenmedicinalchemistryjournal.com The aldehyde functional group in 5-(2-chlorophenyl)-2-furaldehyde serves as a versatile handle for a variety of cyclization reactions, enabling the construction of numerous heterocyclic systems.

The reactivity of the aldehyde allows for condensation reactions with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for ring closure. For instance, reactions with compounds containing active methylene (B1212753) groups, amines, hydrazines, and hydroxylamines can initiate cascades that result in the formation of five- and six-membered heterocyclic rings.

Research has demonstrated the synthesis of various heterocyclic systems from structurally similar 5-aryl-2-furaldehydes. For example, 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has been used to synthesize isoxazole (B147169) and pyrazole (B372694) derivatives. nih.gov In a typical reaction, the furaldehyde is first converted into a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine (B1172632) or hydrazine (B178648) to yield the desired heterocyclic ring. A similar reaction pathway is anticipated for this compound, which would lead to the corresponding 2-chlorophenyl-substituted furan-heterocycles.

Furthermore, the furan (B31954) ring itself can participate in cycloaddition reactions or can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions, although these are less common starting from the aldehyde. The primary role of this compound in this context is to provide the C4-C5-aldehyde fragment for the construction of a new heterocyclic ring attached to the furan core.

One notable example of the versatility of substituted furaldehydes is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of nitrogen-containing heterocycles of significant medicinal importance. ijprajournal.com The synthesis of 4-(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives has been reported, starting from the corresponding chalcone (B49325) derived from 5-(4-chlorophenyl)furan-2-carbaldehyde and acetophenone (B1666503), which is then reacted with guanidine (B92328) nitrate (B79036). researchgate.net This approach highlights a general strategy where the furaldehyde is first elaborated into an α,β-unsaturated ketone, which then serves as the key building block for the pyrimidine ring.

The following table summarizes representative examples of heterocyclic scaffolds synthesized from 5-aryl-2-furaldehydes, illustrating the potential of this compound as a precursor.

Starting AldehydeReagentsHeterocyclic ScaffoldReference
5-(4-Chlorophenyl)furan-2-carbaldehyde1. Acetophenone, NaOH2. Hydroxylamine HCl5-(5-(4-Chlorophenyl)furan-2-yl)-3-phenyl-4,5-dihydroisoxazole nih.gov
5-(4-Chlorophenyl)furan-2-carbaldehyde1. Acetophenone, NaOH2. Hydrazine hydrate5-(5-(4-Chlorophenyl)furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole nih.gov
5-(4-Chlorophenyl)furan-2-carbaldehyde1. Acetophenone, NaOH2. Guanidine nitrate4-(5-(4-Chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine researchgate.net
Furfural (B47365)1. 2-Acetyl-1-methylpyrrole, NaOH2. Further reactionPyrrole-based chalcones and subsequent heterocycles ekb.eg
2-FuraldehydeCyanoacetylhydrazinePyrazole, Pyridine (B92270), and Coumarin derivatives scirp.org

Building Block in Complex Organic Molecule Construction

In the lexicon of organic synthesis, a "building block" is a molecule that possesses reactive functional groups allowing it to be readily incorporated into a larger, more complex structure. jst.go.jp this compound fits this description perfectly, serving as a versatile C11-building block for the construction of elaborate organic molecules. Its utility is particularly evident in the synthesis of 2,5-diaryl furans, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov

The synthesis of such complex molecules often relies on cross-coupling reactions, where the furan ring of this compound can be further functionalized. While the aldehyde group provides a site for chain extension or the introduction of other functional groups, the aryl-furan core serves as a rigid scaffold upon which molecular complexity can be built.

A powerful strategy for constructing complex molecules from substituted furaldehydes involves the use of solid-phase synthesis. This technique allows for the sequential addition of building blocks to a substrate anchored to a solid support, facilitating purification and automation. Research has shown that substituted 2-furaldehydes are excellent substrates for such syntheses, where the appendage on the furan ring can direct the outcome of subsequent reactions to generate skeletally diverse products. broadinstitute.org For example, a furaldehyde substrate can be subjected to an aldol (B89426) reaction followed by oxidative and acidic conditions to yield different molecular skeletons depending on the substituents present. broadinstitute.org

The synthesis of various 5-substituted-2-furaldehydes via organozinc reagents has been developed, underscoring their importance as building blocks for more complex furan derivatives. nih.govresearchgate.net These methods allow for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the furan ring, creating a library of building blocks for drug discovery and materials science.

The following table presents examples of complex molecules and scaffolds constructed using 5-aryl-2-furaldehydes as building blocks, demonstrating the synthetic potential of this compound.

Building BlockReaction TypeResulting Structure/ScaffoldSignificanceReference
5-Substituted-2-furaldehydesSolid-phase synthesis, Aldol reaction, Oxidative cyclizationSkeletally diverse small moleculesAccess to diverse molecular architectures from a common precursor broadinstitute.org
5-Bromo-2-furaldehydePd-catalyzed cross-coupling with arylzinc halides2,5-Diaryl furansImportant scaffolds in medicinal and materials chemistry nih.govresearchgate.net
1,3-Dienes (precursors to 2,5-diaryl furans)Oxidation and dehydration2,5-Diaryl furansAccess to important furan building blocks for medicinal and optoelectronic applications nih.gov
5-(Chloromethyl)-2-furaldehydeConversion to furoic acid and derivativesIntermediates for pharmaceuticals and fragrancesDemonstrates the utility of substituted furaldehydes as versatile intermediates google.com

Intermediacy in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tcichemicals.com These reactions are highly valued in modern organic synthesis and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple starting materials. Aldehydes are frequent participants in MCRs, and this compound is well-suited to serve as the aldehyde component in such transformations.

One of the most well-known MCRs involving aldehydes is the Biginelli reaction, which is used to synthesize dihydropyrimidinones, a class of compounds with a wide range of biological activities. In this reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) are condensed together in the presence of an acid catalyst. The use of aromatic and heteroaromatic aldehydes, including furfural, is well-documented in the Biginelli reaction, suggesting that this compound would be a suitable substrate for generating highly substituted dihydropyrimidinones.

Another important class of MCRs are those based on the chemistry of ylides or activated methylene compounds. For instance, the reaction of an aldehyde, malononitrile, and a compound with an active methylene group can lead to the formation of highly functionalized 4H-pyrans or 1,4-dihydropyridines, depending on the catalyst and reaction conditions. jst.go.jp The use of furfural in such reactions has been reported to yield the corresponding 4H-pyran derivatives. jst.go.jp

While direct examples of MCRs employing this compound are not extensively reported, the reactivity of the closely related 2-furaldehyde in such reactions provides strong evidence for its potential utility. For example, a three-component reaction of 2-furaldehyde, malononitrile, and 1,2-ethanedithiol (B43112) has been attempted for the synthesis of macrocyclic compounds, although it resulted in the formation of insoluble products. rsc.org Similarly, the use of 2-furylaldehyde in a three-component synthesis of pyrazolo[3,4-b]quinolines was reported to lead to product degradation. mdpi.com These examples, while not entirely successful, confirm the participation of furaldehydes in MCRs and highlight the need for careful optimization of reaction conditions.

The following table provides an overview of MCRs where this compound or similar aldehydes are used as key components.

MCR TypeAldehyde ComponentOther ComponentsProduct TypeReference
Biginelli ReactionAromatic/Heteroaromatic Aldehydesβ-Ketoester, Urea/ThioureaDihydropyrimidinones tcichemicals.com
Hantzsch Dihydropyridine SynthesisAldehydesβ-Ketoester, Ammonia1,4-Dihydropyridines tcichemicals.com
Pyran SynthesisFurfuralAcetoacetanilide, Malononitrile4H-Pyran derivatives jst.go.jp
Macroheterocyclization2-FuraldehydeMalononitrile, 1,2-EthanedithiolTetrathiacyclotetradeca-dienes (insoluble) rsc.org
Pyrazoloquinoline Synthesis2-FurylaldehydeAniline, PyrazolonePyrazolo[3,4-b]quinolines (degraded) mdpi.com

Medicinal Chemistry Research Involving 5 2 Chlorophenyl 2 Furaldehyde

Design and Synthesis of Potential Therapeutic Agents

The chemical reactivity of the aldehyde group and the potential for substitution on the furan (B31954) and phenyl rings make 5-(2-Chlorophenyl)-2-furaldehyde an attractive starting material for synthesizing a variety of heterocyclic compounds. Researchers have employed several synthetic strategies to create libraries of derivatives with the aim of discovering new therapeutic agents.

One prominent synthetic route involves the Claisen-Schmidt condensation of this compound with various ketones to produce chalcones, which are known for their broad spectrum of biological activities. google.com For instance, the reaction with acetophenone (B1666503) yields 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one. google.com Microwave-assisted synthesis has also been utilized to improve reaction times and yields for these types of condensations. google.com

Another synthetic approach involves the reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form isoxazolines and pyrazolines, respectively. These five-membered heterocyclic rings are common motifs in many biologically active compounds. Furthermore, the aldehyde can be used in multicomponent reactions to build more complex molecular architectures. The synthesis of uridine-based libraries has also utilized 5-(2-Chlorophenyl)furfural as a key building block. researchgate.net

More advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to create 5-aryl-2-furaldehydes. Organozinc reagents, in particular, have proven effective for the synthesis of a wide range of 5-substituted 2-furaldehydes under mild conditions. drugbank.com These synthetic methodologies provide a robust platform for generating diverse libraries of compounds for biological screening.

Table 1: Synthesis of Therapeutic Agents from this compound and its Analogs

Starting Material Reagent(s) Product Type Reference
5-(2'-chlorophenyl)-2-furaldehyde Acetophenone Furan chalcone (B49325) google.com
5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) Hydroxylamine hydrochloride Isoxazoline nih.gov
5-(4-chlorophenyl)furan-2-carbaldehyde Hydrazine hydrate Pyrazoline nih.gov
5-bromo-2-furaldehyde Aryl- and heteroarylzinc halides 5-substituted 2-furaldehydes drugbank.com

Investigation of Biological Activity Mechanisms

The diverse derivatives of this compound have been investigated for their mechanisms of action across various biological targets. These studies are crucial for understanding their therapeutic potential and for guiding the design of more potent and selective agents.

Enzyme Inhibition Studies

A significant area of research has been the evaluation of this compound derivatives as enzyme inhibitors. The chalcone derivative, 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, has demonstrated notable inhibitory activity against the enzyme urease. google.com Urease is a key enzyme in several pathological conditions, and its inhibition is a target for the treatment of infections by urease-producing bacteria.

In a related study, derivatives of the isomeric 5-(4-chlorophenyl)furan were found to be potent inhibitors of tubulin polymerization. nih.gov Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer drugs. Certain pyrazoline and pyridine (B92270) derivatives synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde showed significant inhibition of tubulin polymerization, with some compounds being more potent than the well-known inhibitor colchicine (B1669291). nih.gov

Furthermore, other furan derivatives have shown inhibitory activity against different enzymes. For example, 5-(hydroxymethyl)-2-furfural has been identified as a selective inhibitor of DNA polymerase lambda and terminal deoxynucleotidyltransferase. nih.gov This highlights the potential of the furan scaffold to interact with a variety of enzyme active sites.

Table 2: Enzyme Inhibition by Derivatives of 5-(Aryl)-2-furaldehydes

Compound/Derivative Target Enzyme Activity (IC₅₀) Reference
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one Urease 18.75 ± 0.85 µM google.com
Pyrazoline derivative of 5-(4-chlorophenyl)furan Tubulin Polymerization 0.09 µM nih.gov
Pyridine derivative of 5-(4-chlorophenyl)furan Tubulin Polymerization 0.06 µM nih.gov

Receptor Binding Interactions

The ability of this compound derivatives to interact with specific receptors is another key area of medicinal chemistry research. A patent has described furanyl-imine and thiofuranyl-imine compounds derived from the related 5-(4-Chlorophenyl)-2-furaldehyde for their ability to stabilize ryanodine (B192298) receptors, which are critical for calcium release in muscle cells. This suggests a potential therapeutic application in conditions related to aberrant calcium signaling.

While direct studies on this compound derivatives are emerging, research on analogous furan-containing compounds provides valuable insights. For instance, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives have been designed and synthesized as agonists for the glycine (B1666218) binding site of the NMDA receptor, demonstrating subtype-specific activity. researchgate.net This indicates the potential for furan-based scaffolds to be tailored for specific receptor interactions.

Cellular Pathway Modulation Research

Beyond direct enzyme or receptor interactions, derivatives of this compound can modulate various cellular pathways. The aforementioned tubulin polymerization inhibitors derived from 5-(4-chlorophenyl)furan were shown to induce cell-cycle arrest at the G2/M phase and trigger apoptosis in leukemia cells. nih.gov This demonstrates a clear mechanism of cellular pathway modulation leading to an anti-cancer effect.

In another example, research on 1,1-bis(3′-indolyl)-1-(aromatic)methane (C-DIM) analogs, which can be synthesized from furaldehydes, has shown that these compounds can activate the orphan nuclear receptor NR4A2 (Nurr1). google.com Activation of this receptor was found to be dependent on the specific aromatic substituent, highlighting how modifications to the core structure can influence cellular signaling pathways. google.com Furthermore, studies on the related compound 5-hydroxymethyl-2-furfural have revealed its ability to modulate ion channel activity in red blood cells, specifically inhibiting the deoxygenation-induced cation pathway (Psickle) and the Gardos channel, which could be beneficial in sickle cell disease. sigmaaldrich.com

Development of Prodrugs and Targeted Delivery Systems

To improve the pharmacokinetic properties and therapeutic efficacy of active compounds, the development of prodrugs and targeted delivery systems is a critical strategy in medicinal chemistry. While specific prodrugs of this compound are not yet widely reported in the literature, the furan scaffold is amenable to such modifications. For example, the development of a prodrug for nitrofurazone, another 5-nitro-2-furaldehyde (B57684) derivative, demonstrates the feasibility of this approach to reduce toxicity. nih.gov

General strategies for creating prodrugs often involve esterification or the formation of phosphate (B84403) esters to enhance solubility and facilitate transport across biological membranes. nih.govnih.gov These prodrugs are designed to be cleaved by endogenous enzymes at the target site, releasing the active drug. nih.gov For instance, the bis(pivoyloxymethyl) prodrug strategy has been successfully used for antiviral phosphonates. nih.gov

Targeted drug delivery systems, such as encapsulation in nanoparticles or liposomes, can also be employed to increase the concentration of the drug at the desired site of action while minimizing systemic exposure. nih.gov These approaches can be particularly beneficial for potent but potentially toxic compounds, improving their therapeutic index.

Structure-Based Drug Design Approaches

Modern drug discovery heavily relies on computational methods, such as structure-based drug design (SBDD), to guide the synthesis of more effective and selective therapeutic agents. nih.govnih.gov This approach utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and specificity.

In the context of this compound derivatives, molecular docking studies have been instrumental. For the urease inhibitor 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, in silico docking was used to predict and rationalize the binding interactions with the enzyme's active site, corroborating the experimental findings. google.com Similarly, docking studies were performed on the tubulin polymerization inhibitors derived from 5-(4-chlorophenyl)furan to understand their interaction with the colchicine binding site of tubulin. nih.gov

These computational models provide valuable insights into the structure-activity relationships (SAR), helping to identify key pharmacophoric features and guide the optimization of lead compounds. By understanding how modifications to the chemical structure affect biological activity, researchers can rationally design new derivatives with improved potency and selectivity. nih.gov

Applications of 5 2 Chlorophenyl 2 Furaldehyde in Materials Science

Polymer Chemistry: Monomer or Cross-linking Agent

There is currently no available scientific literature detailing the use of 5-(2-Chlorophenyl)-2-furaldehyde as either a monomer for polymerization or as a cross-linking agent.

In polymer chemistry, monomers are the fundamental building blocks that link together to form long polymer chains. For a molecule to act as a monomer, it typically needs to possess at least two reactive functional groups. While this compound contains an aldehyde group, which can participate in certain polymerization reactions, its suitability and application as a monomer in the synthesis of novel polymers have not been reported.

Similarly, cross-linking agents are molecules that create chemical links between polymer chains, forming a three-dimensional network structure. This process generally enhances the mechanical strength and thermal stability of the material. The potential for this compound to function as a cross-linking agent has not been explored in the available research.

Development of Functional Organic Materials

There is no specific research available on the development of functional organic materials derived from this compound.

Functional organic materials are a class of materials designed to have specific, tailored properties, such as electrical conductivity, light emission, or unique reactive capabilities. These materials are often synthesized from organic molecules that possess specific structural and electronic features. While the furan (B31954) and chlorophenyl moieties within this compound could theoretically be incorporated into larger molecular structures to influence their properties, no such studies have been published.

Optoelectronic Materials Research

No dedicated research has been published on the application of this compound in optoelectronic materials research.

Optoelectronic materials are substances that can interact with light to produce an electrical signal, or vice versa. They form the basis of technologies such as light-emitting diodes (LEDs), solar cells, and photodetectors. The synthesis of such materials often involves molecules with specific electronic properties that allow for the absorption and emission of light, as well as efficient charge transport. The potential optoelectronic properties of materials incorporating this compound have not been investigated in the scientific literature.

Catalytic Applications of 5 2 Chlorophenyl 2 Furaldehyde and Its Derivatives

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of transition metal catalysis, with the ligand framework being crucial for modulating the metal center's electronic and steric properties to control activity and selectivity. eie.grnih.gov Furan-containing molecules can be incorporated into ligand scaffolds. However, specific examples detailing the design and application of ligands derived directly from 5-(2-Chlorophenyl)-2-furaldehyde are absent from the reviewed literature. Research in this area tends to focus on more established ligand families like those based on phosphines, N-heterocyclic carbenes (NHCs), and thiosemicarbazones. eie.gr The synthesis of derivatives, such as hydrazones from differently substituted compounds like 5-(4-Chlorophenyl)-2-furaldehyde, has been noted, but their use as ligands in catalytic processes is not described. researchgate.net

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing and developing new reactions. beilstein-journals.orgaalto.fi These studies often involve a combination of experimental techniques and computational modeling to elucidate intermediates and transition states. beilstein-journals.org The mechanisms for the catalytic conversion of biomass-derived furanics like HMF to valuable chemicals such as 2,5-furandicarboxylic acid (FDCA) have been investigated, often involving oxidation steps with transition metal catalysts. Similarly, the general mechanisms for acid-catalyzed dehydration of sugars to furfural (B47365) are well-documented. researchgate.net However, mechanistic studies involving this compound as a substrate, ligand, or catalyst are not present in the available research.

Environmental and Green Chemistry Considerations in the Research of 5 2 Chlorophenyl 2 Furaldehyde

Development of Environmentally Benign Synthetic Routes

The synthesis of 5-aryl-2-furaldehydes, including 5-(2-Chlorophenyl)-2-furaldehyde, has traditionally involved methods that may not align with modern green chemistry principles. However, recent research has focused on developing more environmentally friendly pathways.

One of the most prominent green chemistry approaches is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net A one-pot synthesis method has been described for 5-aryl-2-furaldehydes, which involves the Suzuki coupling of an aryl halide with 5-(diethoxymethyl)-2-furylboronic acid, generated in situ. researchgate.net This procedure is noted for its general applicability and high yields. researchgate.net The use of heterogeneous catalysts in these cross-coupling reactions is also being explored to simplify catalyst recovery and reuse. researchgate.net Furthermore, advancements have been made in direct C-H arylation of furans using a palladium acetate (B1210297) catalyst without the need for a ligand, achieving high turnover numbers and tolerating a wide range of functional groups. researchgate.net

Another significant area of development is the use of alternative, greener reaction conditions. Research into related furan (B31954) derivatives has highlighted methods that are organic solvent-free or use eco-friendly solvents like water and ethanol. nih.govacs.org For instance, the Knoevenagel condensation, a key C-C bond-forming reaction, has been optimized for furaldehyde derivatives using organocatalysts like piperidine (B6355638) or simple inorganic bases under ambient temperature conditions. nih.govacs.org Such processes not only reduce reliance on hazardous organic solvents but also often allow for easier product purification through non-chromatographic methods like trituration with greener solvents such as ethyl acetate and n-heptane. nih.govacs.org Microwave-assisted synthesis represents another modern approach that can reduce reaction times and energy consumption, minimizing the carbon footprint associated with chemical production. researchgate.net

The table below summarizes and compares different synthetic approaches applicable to furan derivatives, highlighting the shift towards greener methodologies.

Table 1: Comparison of Synthetic Methodologies for Furan Derivatives

Feature Traditional Synthesis Modern Green Synthesis
Catalyst Often stoichiometric reagents Catalytic (e.g., Palladium), Organocatalysts, Recyclable heterogeneous catalysts. researchgate.netnih.govacs.org
Solvents Often hazardous organic solvents Water, Ethanol, or solvent-free conditions. nih.govacs.org
Energy Input Often requires prolonged heating Ambient temperature or efficient heating (e.g., microwave-assisted). nih.govresearchgate.net
Purification Often requires column chromatography Trituration with eco-friendly solvents. nih.govacs.org

| Byproducts | Can generate significant waste | Often produces benign byproducts like water. nih.govacs.org |

Studies on Degradation Pathways and Metabolites in Environmental Systems

The environmental fate of this compound is of significant interest due to its chlorinated aromatic structure. While specific degradation studies on this exact compound are limited in the available literature, the degradation of its parent structures—furan rings and chlorinated aromatic compounds—provides critical insights.

Furan derivatives, such as furfural (B47365), are known to be biodegradable. who.int They can be degraded by a variety of microorganisms, including bacteria and yeasts, under both aerobic and anaerobic conditions. who.intnih.gov The degradation of furfural typically proceeds through its oxidation to 2-furoic acid, which is then further metabolized. nih.gov For instance, Cupriavidus basilensis HMF14 possesses gene clusters that encode enzymes for these degradation pathways. nih.gov Strains of Pseudomonas have also been isolated that can utilize furan derivatives as their sole carbon source. mdpi.com

However, the presence of a chlorine atom on the phenyl ring can significantly alter the biodegradability and environmental persistence of the molecule. Chlorinated aromatic compounds are often more resistant to degradation than their non-chlorinated counterparts. The chlorine atom's high reactivity can lead to the formation of various reaction products in the environment. waterquality.gov.au In aquatic systems, chlorinated organic compounds can undergo transformations, and their persistence is a key factor in their environmental impact. waterquality.gov.au

The degradation of chlorinated compounds in the environment can be influenced by several factors:

Microbial Action: Specific microbial strains are capable of dechlorinating aromatic compounds, often as a first step in their degradation.

Photodegradation: Sunlight can play a role in breaking down chemical structures, especially in surface waters.

Abiotic Factors: The presence of dissolved oxygen and other reactive species in water can promote degradation. researchgate.net

Given that low levels of furfural derivatives have been detected in wastewater from industrial processes, understanding their fate is crucial. nih.gov The high mobility of furan-based compounds in soil is expected due to low sorption coefficients, while their low octanol/water partition coefficient suggests a low potential for bioaccumulation. who.int However, the chlorinated phenyl group in this compound could modify these properties.

Waste Minimization and Atom Economy in Synthesis

Green chemistry places a strong emphasis on designing synthetic processes that maximize the incorporation of all materials used in the process into the final product. This is quantified by metrics such as atom economy and the E-factor (Environmental Factor).

The synthesis of 5-aryl-2-furaldehydes via modern catalytic methods shows significant improvements in atom economy compared to older, stoichiometric methods. For example, palladium-catalyzed cross-coupling reactions are inherently more atom-economical. researchgate.net The development of atom-economic approaches for synthesizing α-aryl-substituted furan derivatives from renewable biomass sources is an active area of research. nih.gov

Knoevenagel condensation reactions, which can be used to further functionalize furaldehydes, are cited as having high atom economy and a low E-factor, with water being the primary byproduct. nih.govacs.org The ideal of 100% carbon economy is approached in such reactions. nih.govacs.org

Strategies to improve waste minimization and atom economy in the synthesis of this compound include:

Catalyst Selection: Utilizing highly efficient and recyclable catalysts, such as heterogeneous palladium catalysts, minimizes waste. researchgate.net

Reaction Design: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, reduces the need for intermediate purification steps, thereby saving solvents and energy and reducing waste. researchgate.net

Solvent and Reagent Choice: Employing green solvents that can be recycled and avoiding toxic stoichiometric byproducts are crucial. google.com

The table below illustrates the atom economy of different reaction types relevant to the synthesis of furan derivatives.

Table 2: Atom Economy of Relevant Reaction Types

Reaction Type General Description Atom Economy Reference
Suzuki Coupling C-C bond formation using a palladium catalyst and an organoboron compound. Generally high, but depends on the specific reagents and catalyst system. researchgate.net
Knoevenagel Condensation Condensation of an aldehyde with an active methylene (B1212753) compound. Very high, often approaching 100% carbon economy with water as the only byproduct. nih.govacs.org

| Direct Arylation | C-H activation to form a C-C bond, avoiding pre-functionalized starting materials. | Potentially very high, as it reduces the number of synthetic steps. | researchgate.net |

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, minimizing its environmental impact from production to its ultimate fate in the environment.

Future Perspectives and Emerging Research Directions for 5 2 Chlorophenyl 2 Furaldehyde

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), which are accelerating the identification and optimization of new therapeutic agents. bpasjournals.comresearchparks.org These technologies are particularly suited to exploring the potential of complex molecules like 5-(2-Chlorophenyl)-2-furaldehyde.

ML algorithms can analyze vast datasets to predict the biological activities of novel compounds. researchparks.org For this compound, this could involve:

Virtual Screening: AI can screen large libraries of virtual compounds derived from the core structure of this compound to identify derivatives with high potential for specific therapeutic targets. researchparks.org

ADMET Prediction: A significant hurdle in drug development is predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). youtube.com AI models can be trained to forecast these properties for derivatives of this compound, reducing the need for extensive and costly preliminary testing. youtube.com

De Novo Drug Design: Advanced AI can design entirely new molecules based on the this compound scaffold, optimized for specific interactions with biological targets. researchparks.orgnih.gov

The integration of AI and ML offers a powerful strategy to navigate the complexities of drug development, potentially reducing timelines and costs while increasing the success rate of bringing new therapies to market. bpasjournals.com

Table 1: Potential AI/ML Applications in Drug Discovery for this compound

AI/ML ApplicationDescriptionPotential Impact
Target Identification Analyzing biological data to identify new protein targets for which the compound or its derivatives might be effective.Expands the therapeutic possibilities beyond current research areas.
Lead Optimization Iteratively modifying the chemical structure to improve efficacy and reduce off-target effects.Accelerates the development of a viable drug candidate.
Biomarker Discovery Identifying biological markers that could predict patient response to a drug based on this compound.Enables personalized medicine approaches.

Exploration of Novel Reaction Pathways and Transformational Chemistry

The versatility of the furan (B31954) ring system provides a rich foundation for chemical innovation. acs.org Future research will likely focus on developing new, more efficient, and sustainable methods for synthesizing and modifying this compound and its derivatives.

Key areas of exploration include:

Catalytic C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, which are abundant in organic molecules. Applying C-H activation to the furan or chlorophenyl ring of this compound could open up new avenues for creating diverse analogs with unique properties.

Flow Chemistry: Performing reactions in continuous flow systems, rather than in traditional batches, offers numerous advantages, including improved safety, scalability, and reaction control. Developing flow chemistry protocols for the synthesis of this compound could make its production more efficient and environmentally friendly.

Biocatalysis: The use of enzymes to catalyze chemical reactions is a growing area of green chemistry. researchgate.net Exploring enzymes that can selectively modify the structure of this compound could lead to the creation of novel compounds that are difficult to produce through traditional synthetic methods.

These advanced chemical strategies will not only refine the synthesis of this compound but also expand the library of related compounds available for biological screening and materials science applications. nih.govosi.lv

Table 2: Comparison of Synthetic Methodologies for Furan Derivatives

Synthetic MethodAdvantagesDisadvantagesRelevance to this compound
Traditional Batch Synthesis Well-established, versatile for small-scale lab work.Can be slow, less scalable, potential for thermal runaway.Current primary method of production.
Flow Chemistry Faster reactions, better control, safer, easily scalable.Higher initial equipment cost, can require re-optimization.Future potential for large-scale, efficient production.
Catalytic C-H Activation Atom-economical, allows for novel modifications.Can require expensive catalysts, may have selectivity issues.A promising research direction for creating novel derivatives.
Biocatalysis Highly selective, environmentally friendly, operates under mild conditions.Enzymes can be sensitive, substrate scope may be limited.Potential for green synthesis of chiral derivatives.

Potential in Nanotechnology and Advanced Materials

The unique electronic and structural properties of furan-containing compounds make them attractive building blocks for new materials. mdpi.com The presence of both a furan ring and a chlorophenyl group in this compound suggests its potential use in nanotechnology and advanced materials.

Future research could investigate:

Conductive Polymers: Furan-based polymers can exhibit electrical conductivity. By polymerizing derivatives of this compound, it may be possible to create new conductive materials for applications in electronics, such as sensors and organic light-emitting diodes (OLEDs).

Self-Assembling Nanostructures: The specific geometry and intermolecular forces of this compound derivatives could be harnessed to create self-assembling nanoscale structures. These structures could have applications in drug delivery, nanoelectronics, and catalysis.

Functional Coatings and Films: The reactivity of the aldehyde group allows for the grafting of this compound onto surfaces, potentially creating functional coatings with tailored properties, such as antimicrobial or anti-fouling surfaces. researchgate.net

The exploration of this compound in materials science is still in its infancy, but the foundational chemistry of furan derivatives suggests a promising future. mdpi.comnih.gov

Multi-disciplinary Research Collaborations and Translational Studies

Realizing the full potential of this compound will require a concerted effort from researchers across multiple disciplines. The journey from a promising molecule to a real-world application is complex and necessitates collaboration.

Essential collaborations would include:

Chemists and Biologists: Synthetic chemists can create new derivatives, while biologists can test their efficacy and mechanism of action in various disease models. nih.gov

Computational Scientists and Experimentalists: Computational models can guide experimental work, making it more efficient and targeted. youtube.com Experimental results, in turn, provide crucial data for refining and improving the predictive power of computational models.

Academic Labs and Industry Partners: Collaborations between academic institutions, where much of the foundational research is conducted, and pharmaceutical or materials science companies are crucial for translating laboratory discoveries into marketable products.

Such multi-disciplinary and translational approaches will be key to overcoming the challenges inherent in developing new technologies and therapies based on this compound.

Q & A

Q. What are the common synthetic routes for 5-(2-Chlorophenyl)-2-furaldehyde, and how do reaction conditions affect yield and purity?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 2-chlorophenylboronic acid. Key factors include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency.
  • Solvent system : Mixed solvents like THF/H₂O or DMF enhance reactivity.
  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (hexane-EtOAc) achieves >95% purity . Yields (~63–87%) depend on stoichiometric ratios of boronic acid (1.1 eq.) and temperature control (60–80°C) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Key signals include the aldehyde proton at δ 9.6–9.8 ppm and furan ring protons at δ 6.5–7.5 ppm. The chlorophenyl group shows distinct aromatic splitting patterns .
  • ¹³C NMR : The aldehyde carbon appears at δ ~180 ppm, while the furan and aryl carbons resonate between δ 110–150 ppm .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) confirm functional groups .

Q. What are the known biological targets of this compound, and what experimental models are used?

Structural analogs (e.g., nitrophenyl derivatives) interact with DNA and enzymes like tyrosine kinases or topoisomerases , inducing cytotoxic effects. Assays include:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia K562 cells).
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure macromolecular interactions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

  • Catalyst optimization : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to reduce dehalogenation side reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields.
  • In situ generation : Microflow reactors improve mixing efficiency and reduce byproducts .

Q. How do substituents on the phenyl ring influence the biological activity of 5-aryl-2-furaldehyde derivatives?

Substituent position and electronic effects modulate activity:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance DNA intercalation via increased electrophilicity.
  • Steric effects : 2-Chlorophenyl derivatives show higher activity than 3- or 4-substituted analogs due to favorable binding geometry. Comparative studies using analogs (Table 1, ) reveal distinct activity profiles .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group is the primary site for nucleophilic attack.
  • Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. What are common sources of contradictory data in biological activity studies, and how can they be resolved?

Discrepancies arise from:

  • Purity variations : HPLC or GC-MS validation ensures >95% purity before assays.
  • Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times.
  • Structural analogs : Control experiments with positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) clarify structure-activity relationships .

Q. How can microflow reactors improve the synthesis and functionalization of this compound derivatives?

Microflow systems enable:

  • Precise temperature control : Minimizes thermal degradation of heat-sensitive intermediates.
  • Rapid mixing : Enhances reproducibility in multi-step reactions (e.g., arylation followed by nucleophilic addition).
  • Scalability : Continuous flow processes achieve gram-scale production with minimal batch variation .

Methodological Notes

  • Purification challenges : Use silica gel chromatography with gradient elution (hexane → EtOAc) to separate chlorophenyl isomers .
  • Analytical validation : Combine LC-MS with high-resolution mass spectrometry (HRMS) for unambiguous molecular identification .
  • Data interpretation : Cross-reference experimental results with computational models (e.g., molecular docking) to validate binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenyl)-2-furaldehyde
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorophenyl)-2-furaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.